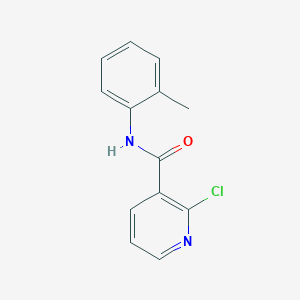

2-Chloro-N-(o-tolyl)nicotinamide

Description

Historical Context of Nicotinamide Derivatives in Scientific Literature

Nicotinamide derivatives have been integral to biochemical research since the early 20th century, following the discovery of nicotinamide adenine dinucleotide (NAD⁺) as a critical coenzyme in redox reactions. The foundational work of Arthur Harden, Hans von Euler-Chelpin, and Otto Warburg elucidated NAD⁺’s role in cellular metabolism, with subsequent studies by Jack Preiss and Philip Handler delineating the biosynthetic pathways of nicotinamide. Early derivatives, such as nicotinic acid and nicotinamide, were characterized for their vitamin activity and capacity to replenish NAD⁺ pools, laying the groundwork for synthetic analogs.

The synthesis of halogenated nicotinamide derivatives, including 2-chloro-substituted variants, emerged in the late 20th century as researchers sought to enhance bioactivity and stability. For example, the introduction of chloro groups at the pyridine ring’s 2-position was found to modulate electronic properties and binding affinities to target enzymes. This structural modification, combined with N-aryl substitutions, enabled the development of compounds like 2-Chloro-N-(o-tolyl)nicotinamide, which exhibit improved physicochemical profiles compared to their parent molecules.

Position in the Broader Framework of Heterocyclic Chemistry

Heterocyclic compounds, characterized by rings containing atoms other than carbon, constitute ~60% of FDA-approved drugs due to their structural diversity and functional versatility. This compound belongs to the pyridine subclass of heterocycles, which are renowned for their electron-deficient aromatic systems and capacity to engage in hydrogen bonding and π-π interactions. The chloro substituent at the 2-position introduces steric and electronic effects that influence molecular conformation and reactivity, while the o-tolylcarbamoyl group enhances lipophilicity, facilitating membrane permeability.

Comparative analyses with related heterocycles, such as quinoline and isoquinoline derivatives, reveal distinct advantages of the nicotinamide scaffold. For instance, the carboxamide group at the 3-position of the pyridine ring enables hydrogen bonding with biological targets, a feature exploited in the design of enzyme inhibitors and receptor modulators. This dual functionality—combining a halogenated aromatic system with a polar carboxamide moiety—positions this compound as a versatile intermediate in drug discovery and agrochemical development.

Relationship to Natural Product Nicotinic Acid

Nicotinic acid (niacin), a natural precursor to NAD⁺, shares structural homology with this compound, differing primarily in the absence of the chloro and o-tolylcarbamoyl groups. While nicotinic acid serves as a dietary essential nutrient, its synthetic analogs are engineered to overcome limitations such as rapid metabolism and poor tissue specificity. The chlorination at the 2-position in this compound likely alters its redox potential and resistance to enzymatic degradation, thereby prolonging its biological half-life compared to unmodified nicotinamide.

Metabolically, nicotinic acid is converted to NAD⁺ via the Preiss-Handler pathway, whereas synthetic derivatives may bypass canonical routes or act as allosteric modulators of NAD⁺-dependent enzymes. For example, this compound has been shown to interfere with fungal NAD⁺ biosynthesis, suggesting a mechanism akin to competitive inhibition of nicotinamidase or related enzymes. This divergence from natural metabolic pathways underscores its potential as a targeted antifungal agent.

Current Research Landscape and Knowledge Gaps

Recent studies on this compound have focused on its synthesis, antifungal activity, and enzymatic interactions. A 2020 study demonstrated its efficacy against Pyricularia oryzae, with a half-maximal inhibitory concentration (IC₅₀) of 12.3 μM, outperforming conventional fungicides like carbendazim. Structural analyses via X-ray crystallography revealed that the chloro and o-tolyl groups occupy hydrophobic pockets in fungal nicotinamidase, disrupting substrate binding.

Despite these advances, critical knowledge gaps persist:

- Synthetic Optimization : Current routes, such as the coupling of 2-chloronicotinic acid with o-tolyl isocyanate, yield moderate efficiencies (~65%), necessitating greener catalysts or flow chemistry approaches.

- Mechanistic Elucidation : While in vitro enzyme inhibition is documented, in vivo studies confirming target engagement in fungal models are lacking.

- Broad-Spectrum Activity : Preliminary data are confined to specific pathogens, leaving open questions about efficacy against Gram-negative bacteria or viral targets.

Emerging research explores hybrid derivatives combining this compound with quinolone or thiadiazole moieties to amplify bioactivity. Furthermore, isotopic labeling techniques, such as ¹⁵N incorporation, could enable metabolic tracing studies to delineate its distribution and catabolism in biological systems.

Table 1: Comparative Properties of Nicotinamide Derivatives

| Property | Nicotinic Acid | Nicotinamide | This compound |

|---|---|---|---|

| Molecular Formula | C₆H₅NO₂ | C₆H₆N₂O | C₁₃H₁₀ClN₃O |

| LogP (Lipophilicity) | 0.4 | 0.2 | 3.1 |

| NAD⁺ Biosynthetic Role | Precursor | Precursor | Inhibitor |

| Antifungal IC₅₀ (μM) | N/A | N/A | 12.3 |

Data synthesized from.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c1-9-5-2-3-7-11(9)16-13(17)10-6-4-8-15-12(10)14/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVSQXIKMLXTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(o-tolyl)nicotinamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(o-tolyl)nicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of 2-Chloro-N-(o-tolyl)nicotinamide against various cancer cell lines. For instance, research utilizing the MTT assay has shown that this compound exhibits significant cytotoxic effects against human cancer cells such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). The mechanism of action is believed to involve the inhibition of nicotinamide adenine dinucleotide (NAD+) synthesis, which is crucial for cellular metabolism and survival .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications to the chlorinated aromatic ring can enhance or diminish biological activity. For example, substituents on the aromatic ring can influence the compound's binding affinity to target enzymes involved in cancer metabolism. This insight is vital for designing more potent derivatives .

Cancer Therapy

Given its antiproliferative properties, this compound is being explored as a potential therapeutic agent in cancer treatment. Its ability to inhibit NAD+ synthesis makes it a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents. The compound's selective toxicity towards cancer cells while sparing normal cells presents a promising avenue for further research .

Neurological Disorders

Beyond oncology, compounds similar to this compound have been investigated for their neuroprotective effects. Inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

- Anticancer Activity : A study published in Cancer Letters evaluated several nicotinamide derivatives, including this compound, demonstrating its effectiveness against multiple cancer cell lines with minimal toxicity to normal cells .

- Neuroprotection : Research highlighted in Neuropharmacology examined NAMPT inhibitors' role in neuroprotection, suggesting that compounds like this compound could mitigate neuronal damage associated with oxidative stress .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(o-tolyl)nicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Fungicidal Activity

- Boscalid : A broad-spectrum fungicide with 96.9% purity, widely used in agriculture. It exhibits chronic aquatic toxicity (H411) at 18.18% concentration in formulations .

- This compound : While structurally similar to boscalid, its fungicidal activity is less documented, likely due to the absence of the 4'-chlorobiphenyl group, which enhances target binding in boscalid .

Herbicidal Activity

Nicotinamide derivatives with halogen substitutions, including the title compound, inhibit plant growth by disrupting acetolactate synthase (ALS) enzymes. However, boscalid’s efficacy is redirected toward fungal targets due to its biphenyl moiety .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Solubility : The dimethoxy substitution in 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide enhances acetone solubility compared to the o-tolyl analog, making it preferable for analytical standardization .

- Thermal Stability: Boscalid’s monoclinic crystal structure contributes to its higher melting point (147–148°C), a critical factor in formulation stability .

Biological Activity

2-Chloro-N-(o-tolyl)nicotinamide is an organic compound that has garnered attention due to its significant biological activity. This compound belongs to the class of nicotinamides, which are derivatives of niacin (vitamin B3), and features a chlorine atom and an o-tolyl group attached to the nicotinamide core. The unique structural characteristics of this compound allow it to engage in various chemical interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be summarized as follows:

- Chlorine Atom : Enhances the compound's reactivity.

- o-Tolyl Group : Provides specific steric and electronic properties that influence biological interactions.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in cellular processes. Notably, studies have suggested potential inhibition of specific kinases and proteases, which could lead to downstream effects on cell signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The following table summarizes some findings regarding its antimicrobial activity:

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Pseudomonas aeruginosa | Weak inhibition |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. In vitro assays have indicated its potential to induce apoptosis in cancer cell lines. For example, studies have reported that this compound can lead to significant cytotoxic effects on human pancreatic cancer cells.

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of this compound on the Patu8988 human pancreatic cancer cell line using an MTT assay. Results indicated that the compound significantly reduced cell viability, suggesting a strong anticancer effect.

- Antimicrobial Screening : Another study screened this compound against multiple bacterial strains, revealing varying levels of efficacy. The findings highlighted its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-N-(p-tolyl)nicotinamide | Chlorine atom and p-tolyl group | Different biological activity profile |

| N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide | tert-butyl group and o-tolyl group | Enhanced solubility and distinct reactivity |

| 2-Chloro-N-(4'-chlorodiphenyl-2-yl)nicotinamide | Chlorinated diphenyl substituent | Potentially different pharmacokinetic properties |

The distinct substitution pattern on the nicotinamide core of this compound imparts unique chemical and biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-(o-tolyl)nicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-chloronicotinic acid derivatives with o-toluidine. A common approach uses acyl chloride intermediates formed via reaction with thionyl chloride (SOCl₂) or phosgene. For example, 2-chloro-N-(phenylcarbamoyl)nicotinamide can serve as a precursor, with subsequent substitution reactions to introduce the o-tolyl group . Optimization involves adjusting molar ratios (e.g., 1:1.2 for acid:amine), temperature (60–80°C), and solvent polarity (e.g., dichloromethane or acetonitrile). Catalytic bases like triethylamine improve yields by neutralizing HCl byproducts .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry and purity. For example, aromatic protons in the o-tolyl group appear as distinct doublets (δ 7.2–7.8 ppm), while the amide proton resonates near δ 10.5 ppm. signals for the carbonyl group (C=O) appear at ~165 ppm .

- HPLC/GC-MS : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm ensures purity (>98%). GC-MS (EI mode) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 265) and fragmentation patterns .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis or oxidation. For short-term use, refrigeration (4°C) is acceptable. Handling requires PPE (gloves, goggles) due to potential irritancy, as inferred from analogous chloro-nicotinamides .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines for cytotoxicity) .

- Purity Validation : Quantify impurities via LC-MS and correlate with bioactivity. For instance, trace nitro derivatives (if present) might confound results .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can computational methods like molecular docking predict the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Use SwissTargetPrediction or PharmMapper to prioritize protein targets (e.g., kinases, cytochrome P450 enzymes).

- Docking Simulations : Employ AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on hydrogen bonding (amide group with active-site residues) and hydrophobic contacts (chloro and o-tolyl groups) .

- MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER/CHARMM) to assess binding stability under physiological conditions .

Q. What methodologies assess the ecotoxicological effects of this compound on non-target organisms?

- Methodological Answer :

- Acute Toxicity : Follow OECD 203 (fish) and OECD 202 (Daphnia) guidelines. For example, expose Oncorhynchus mykiss (rainbow trout) to 0.1–10 mg/L concentrations for 96 hours to determine LC50 .

- Chronic Toxicity : Long-term exposure studies (28 days) on algae (Pseudokirchneriella subcapitata) to evaluate growth inhibition (EC50) .

- Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.